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Compound of Interest

Compound Name: 3-Methoxy-6-methylquinoline

Cat. No.: B15071393

A comprehensive review of the available scientific literature and chemical databases reveals a
notable scarcity of specific information for the compound 3-Methoxy-6-methylquinoline. While
the quinoline scaffold and its various substituted analogues are of significant interest in
medicinal chemistry and materials science, this particular isomer appears to be largely
uncharacterized in publicly accessible resources. No dedicated PubChem entry, CAS number,

or significant body of research detailing its synthesis, properties, and biological activity could be
located.

Given the absence of data for 3-Methoxy-6-methylquinoline, this technical guide will instead
focus on a closely related and well-documented isomer, 6-Methoxy-2-methylquinoline, also
known as 6-methoxyquinaldine. This compound shares the same molecular formula and
features both methoxy and methyl substitutions on the quinoline ring system, making it a
relevant and instructive alternative for researchers, scientists, and drug development
professionals interested in this class of molecules.

6-Methoxy-2-methylquinoline: A Technical Overview

PubChem CID: 70648 CAS Number: 1078-28-0 Molecular Formula: C11H11NO Molecular
Weight: 173.21 g/mol

Physicochemical and Spectral Data

A summary of the key quantitative data for 6-Methoxy-2-methylquinoline is presented below.
This information is crucial for its identification, purification, and use in experimental settings.
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Property Value Reference
Physical Description Solid --INVALID-LINK--
Melting Point 49-52 °C --INVALID-LINK--
Boiling Point 287.6 °C at 760 mmHg --INVALID-LINK--
LogP 2.6 --INVALID-LINK--
Hydrogen Bond Donor Count 0 --INVALID-LINK--
Hydrogen Bond Acceptor
Count 2 --INVALID-LINK--
Rotatable Bond Count 1 --INVALID-LINK--
Spectral Data Summary:
Spectrum Type Key Peaks/Shifts

8 ~2.6 (s, 3H, CHs), ~3.9 (s, 3H, OCHs), ~7.0-

1H NMR (Proton NMR) 8.0 (M, 5H, Ar-H)
.0 (m, 5H, Ar-

8 ~25 (CHs), ~55 (OCHs), ~102, 121, 122, 127,

13C NMR (Carbon NMR
( ) 129, 135, 144, 157, 158 (aromatic carbons)

Mass Spectrometry (MS) Molecular lon (M*) at m/z =173

Experimental Protocols

The synthesis of 6-Methoxy-2-methylquinoline is well-established and can be achieved through
several classic reactions for quinoline synthesis. A common and effective method is the
Doebner-von Miller reaction.

Synthesis of 6-Methoxy-2-methylquinoline via Doebner-von Miller Reaction:
This protocol involves the reaction of an aniline with an a,3-unsaturated carbonyl compound.

e Reactants:
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[e]

p-Anisidine (4-methoxyaniline)

o

Crotonaldehyde

[¢]

An oxidizing agent (e.g., arsenic pentoxide, or a milder alternative like iron(lll) chloride)

[¢]

A strong acid catalyst (e.g., hydrochloric acid or sulfuric acid)

e Procedure:
o p-Anisidine is dissolved in an acidic medium.
o The oxidizing agent is added to the solution.

o Crotonaldehyde is added dropwise to the reaction mixture, typically with cooling to control
the exothermic reaction.

o The mixture is then heated under reflux for several hours.

o After cooling, the reaction mixture is neutralized with a base (e.g., sodium hydroxide) to
precipitate the crude product.

o The crude product is then purified, typically by recrystallization or column chromatography.

Visualizing the Synthetic Workflow:
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Reaction Process Purification Final Product

p-Anisidine Dissolution in Acid |—>| Addition of Reagents |—>| Reflux |—>| Neutralization |—>| Recrystallization / Chromatography |—>

6-Methoxy-2-methylquinoline
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Synthetic workflow for 6-Methoxy-2-methylquinoline.

Biological Activity and Potential Applications

While extensive biological data for 6-Methoxy-2-methylquinoline is not as abundant as for other
quinoline derivatives, the quinoline scaffold itself is a well-known pharmacophore. Derivatives
of methoxy- and methyl-substituted quinolines have been investigated for a range of biological

activities.

Logical Relationship of Quinoline Structure to Biological Activity:
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Substituents

Other Substituents Methyl Group (-CH3)

Quinoline Core Structure Methoxy Group (-OCH3)
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Influence of substituents on the biological activity of quinolines.

The presence of the methoxy and methyl groups on the quinoline ring of 6-Methoxy-2-
methylquinoline can influence its pharmacokinetic and pharmacodynamic properties. The
methoxy group can act as a hydrogen bond acceptor and can be metabolized, while the methyl
group can affect steric interactions with biological targets. These features make it an interesting
candidate for further investigation in drug discovery programs.

Conclusion

While a detailed technical guide on 3-Methoxy-6-methylquinoline cannot be provided due to
a lack of available data, the analysis of the closely related isomer, 6-Methoxy-2-
methylquinoline, offers valuable insights for researchers. The provided data on its
physicochemical properties, a standard synthesis protocol, and the general biological
relevance of substituted quinolines can serve as a strong foundation for further research in this
area. Scientists and drug development professionals are encouraged to consider the synthesis
and evaluation of 3-Methoxy-6-methylquinoline to fill the current knowledge gap and explore
its potential unique properties.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Methoxy-6-
methylquinoline: Current Scientific Data]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15071393#3-methoxy-6-methylquinoline-pubchem-
entry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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